(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Brand Name:
Vulcanchem
CAS No.:
156040-03-8
VCID:
VC0120396
InChI:
InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1
SMILES:
COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Molecular Formula:
C16H19NO3
Molecular Weight:
273.33 g/mol
(1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
CAS No.: 156040-03-8
Reference Standards
VCID: VC0120396
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
CAS No. | 156040-03-8 |
---|---|
Product Name | (1S,12S,14S)-9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1 |
Standard InChIKey | AIXQQSTVOSFSMO-FFSVYQOJSA-N |
Isomeric SMILES | COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1 |
SMILES | COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Canonical SMILES | COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Synonyms | (3α)-10-Demethyl-galanthamine; (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol |
PubChem Compound | 443721 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume